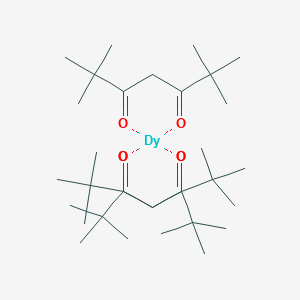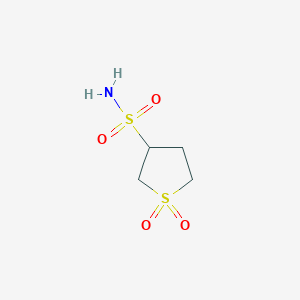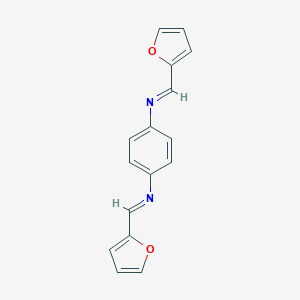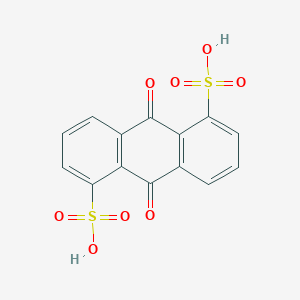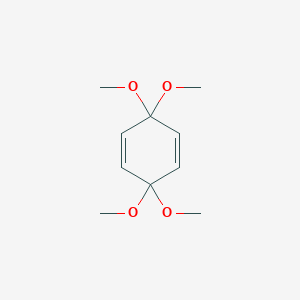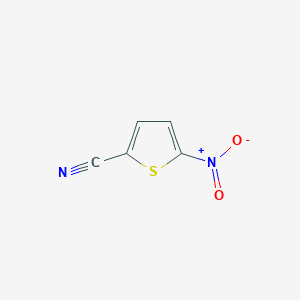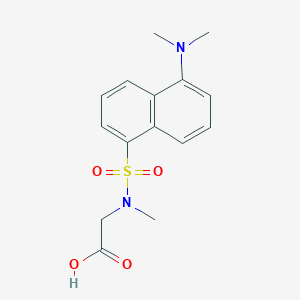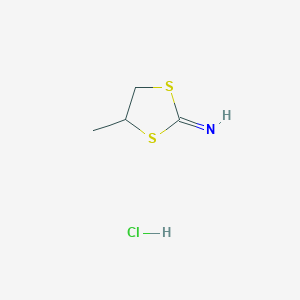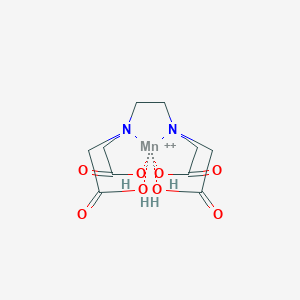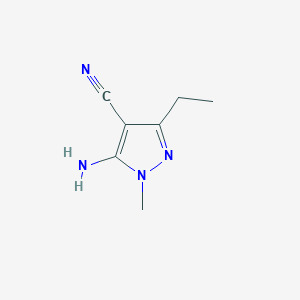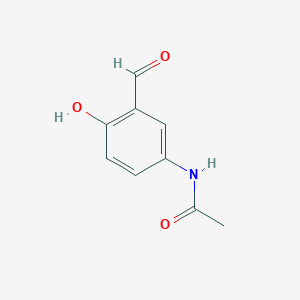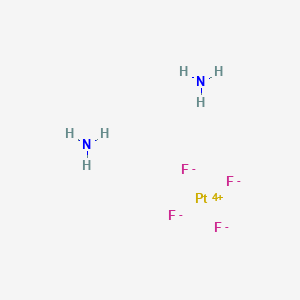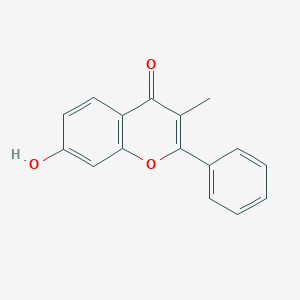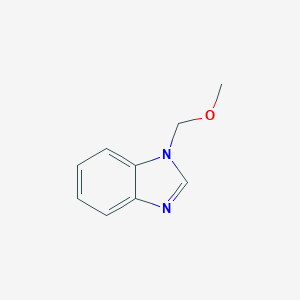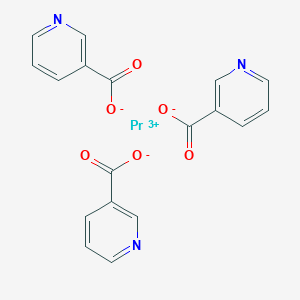
Trinicotinic acid praseodymium(III) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinicotinic acid praseodymium(III) salt, also known as Pr(TNA)3, is a rare earth metal complex that has gained attention in recent years due to its potential applications in various fields. This compound is synthesized by reacting praseodymium nitrate with trinicotinic acid in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Trinicotinic acid praseodymium(III) salt has been studied for its potential applications in various scientific fields. In the field of catalysis, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit high catalytic activity for various reactions, such as the oxidation of alcohols and the synthesis of esters. In the field of luminescence, Trinicotinic acid praseodymium(III) salt(TNA)3 has been shown to exhibit strong red emission, making it a promising candidate for use in lighting and display technologies. Additionally, Trinicotinic acid praseodymium(III) salt(TNA)3 has been studied for its potential use in magnetic refrigeration and as a contrast agent in magnetic resonance imaging (MRI).
Wirkmechanismus
The mechanism of action of Trinicotinic acid praseodymium(III) salt is not fully understood. However, it is believed that the praseodymium ion in the complex plays a key role in its catalytic and luminescent properties. The trinicotinic acid ligand is thought to stabilize the praseodymium ion and enhance its reactivity.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Trinicotinic acid praseodymium(III) salt. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used as a therapeutic agent for diseases related to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trinicotinic acid praseodymium(III) salt in lab experiments is its high catalytic activity, which can lead to faster reaction rates and higher yields. Additionally, the compound exhibits strong luminescence, making it useful for imaging applications. However, one limitation of using Trinicotinic acid praseodymium(III) salt(TNA)3 is its high cost and limited availability, which can make it difficult to obtain for some researchers.
Zukünftige Richtungen
There are several future directions for research on Trinicotinic acid praseodymium(III) salt. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in catalysis, luminescence, and biomedical research. Finally, research on the toxicity and safety of Trinicotinic acid praseodymium(III) salt is needed to determine its suitability for use in various applications.
Synthesemethoden
The synthesis of Trinicotinic acid praseodymium(III) salt involves the reaction of praseodymium nitrate with trinicotinic acid in the presence of a base. The reaction is carried out in a solvent such as water or ethanol, and the resulting product is then purified by recrystallization. This method has been reported to yield high purity and high-quality crystals of Trinicotinic acid praseodymium(III) salt(TNA)3.
Eigenschaften
CAS-Nummer |
16468-77-2 |
|---|---|
Produktname |
Trinicotinic acid praseodymium(III) salt |
Molekularformel |
C18H12N3O6Pr-3 |
Molekulargewicht |
507.2 g/mol |
IUPAC-Name |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI-Schlüssel |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
Synonyme |
Trinicotinic acid praseodymium(III) salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



